![molecular formula C21H22N2O3S B11173688 2-(3,4-dimethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11173688.png)
2-(3,4-dimethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Acylation: The thiazole intermediate is then acylated with 2-(3,4-dimethoxyphenyl)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions can occur at the carbonyl group or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.
Biology
Enzyme Inhibition: Some thiazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Antimicrobial Activity: These compounds often exhibit antimicrobial properties and are studied for their potential as antibiotics.
Medicine
Drug Development: Thiazole derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.
Industry
Agriculture: These compounds can be used as pesticides or herbicides.
Pharmaceuticals: They are used in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways would depend on the biological activity being studied. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: Lacks the ethyl group on the thiazole ring.
2-(3,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide: Has a methyl group instead of an ethyl group on the thiazole ring.
Uniqueness
The presence of the ethyl group on the thiazole ring in 2-(3,4-dimethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide may confer unique biological activities or chemical properties compared to its analogs. This could affect its binding affinity to molecular targets, its solubility, or its overall stability.
Properties
Molecular Formula |
C21H22N2O3S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H22N2O3S/c1-4-18-20(15-8-6-5-7-9-15)23-21(27-18)22-19(24)13-14-10-11-16(25-2)17(12-14)26-3/h5-12H,4,13H2,1-3H3,(H,22,23,24) |
InChI Key |
BWICPEMANLMONK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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